2-Bromo-1-methyl-4-(methylsulfonyl)benzene
Overview
Description
“2-Bromo-1-methyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .
Synthesis Analysis
The synthesis of “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” can be achieved through a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide . Another method involves the reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” is represented by the formula C8H9BrO2S . More details about its structure can be found on various chemical databases .Chemical Reactions Analysis
“2-Bromo-1-methyl-4-(methylsulfonyl)benzene” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Scientific Research Applications
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Synthesis of Biaryl Methyl Sulfones
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Synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide
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Synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)
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Synthesis of DuP 697
- Application: DuP 697 is a COX-2 inhibitor and could potentially be used in the treatment of inflammation and pain .
- Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .
- Results: The product is DuP 697 .
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Synthesis of Biaryl Methyl Sulfones
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Synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide
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Synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)
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Synthesis of DuP 697
- Application: DuP 697 is a COX-2 inhibitor and could potentially be used in the treatment of inflammation and pain .
- Method: The synthesis involves the reaction of 4-Bromophenyl methyl sulfone with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .
- Results: The product is DuP 697 .
Safety And Hazards
The safety information for “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
2-bromo-1-methyl-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSBUZFXFIKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682096 | |
Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-4-(methylsulfonyl)benzene | |
CAS RN |
702672-96-6 | |
Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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